1-(sec-Butyl)-4-piperidinamine dihydrochloride

CAS No.: 2204958-90-5

Cat. No.: VC3174750

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2204958-90-5 |

|---|---|

| Molecular Formula | C9H22Cl2N2 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | 1-butan-2-ylpiperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H20N2.2ClH/c1-3-8(2)11-6-4-9(10)5-7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H |

| Standard InChI Key | JQYUEBIHNLTKCX-UHFFFAOYSA-N |

| SMILES | CCC(C)N1CCC(CC1)N.Cl.Cl |

| Canonical SMILES | CCC(C)N1CCC(CC1)N.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

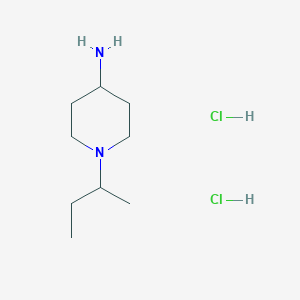

1-(sec-Butyl)-4-piperidinamine dihydrochloride is characterized by a piperidine ring with a sec-butyl group attached to the nitrogen at position 1 and an amino group at position 4. The compound exists as a dihydrochloride salt, with two chloride counter-ions balancing the positive charges on the two nitrogen atoms. The related monohydrochloride form has a molecular formula of C9H21ClN2 and an average molecular weight of 192.731 Da . As a dihydrochloride, the compound would have an additional HCl molecule, resulting in a formula of C9H22Cl2N2.

Physical and Chemical Characteristics

Based on structural analysis and comparison with similar compounds, 1-(sec-Butyl)-4-piperidinamine dihydrochloride likely possesses the following characteristics:

The compound contains two nitrogen atoms that can serve as hydrogen bond acceptors, while the protonated nitrogens and potentially the amino group can function as hydrogen bond donors. These characteristics likely influence its solubility profile and chemical reactivity.

Structural Comparison with Related Compounds

Several structurally related compounds appear in pharmaceutical research, including various aminopiperidines. For instance, 4-aminopiperidine dihydrochloride (C5H14Cl2N2) shares the 4-amino-piperidine core structure but lacks the sec-butyl substituent . Similarly, (R)-3-aminopiperidine dihydrochloride is used as an ingredient in pharmaceutical agents, particularly as a building block for inhibitors of Dipeptidyl Peptidase IV .

Synthesis and Manufacturing

The sec-butyl substitution at the piperidine nitrogen potentially modifies the lipophilicity, receptor-binding properties, and pharmacokinetic profile compared to unsubstituted analogues.

Chemical Building Block

Functionalized piperidines like 1-(sec-Butyl)-4-piperidinamine dihydrochloride can serve as valuable building blocks in organic synthesis. The differential reactivity of the tertiary amine (with sec-butyl substitution) versus the primary amine at position 4 provides opportunities for selective chemical transformations.

Research Gaps and Future Directions

Structural Characterization

More detailed structural characterization of 1-(sec-Butyl)-4-piperidinamine dihydrochloride would enhance understanding of its physicochemical properties. This could include:

-

X-ray crystallography to determine precise bond angles and packing arrangements

-

NMR studies to characterize proton and carbon environments

-

Solubility profiles in various solvents

-

pKa determinations for both nitrogen centers

Biological Activity Evaluation

Given the pharmaceutical relevance of related compounds, systematic screening of 1-(sec-Butyl)-4-piperidinamine dihydrochloride for biological activities would be valuable. Areas of investigation might include:

-

Enzyme inhibition profiles

-

Receptor binding studies

-

Structure-activity relationship investigations comparing mono- and dihydrochloride forms

-

Investigation as a potential building block for medicinal chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume